N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-12(6-8-7-15-4-5-16-8)18(13,14)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUGPIAXCRZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the chlorination of thiophene followed by sulfonation to introduce the sulfonamide group. The dioxane moiety is then attached through a nucleophilic substitution reaction, using appropriate reagents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. The sulfonamide group can participate in nucleophilic substitutions and other transformations, making it useful for synthesizing derivatives with different functional groups.
Biological Interactions
The compound's structure facilitates interactions with biological molecules, making it significant in biochemical studies. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. This property is crucial for drug development and understanding biochemical pathways.
Antimicrobial Activity
Research has indicated that N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating efficacy against resistant strains, which positions it as a candidate for further development in antimicrobial therapies.
Catalysis
In industrial applications, this compound can act as a catalyst in various chemical processes. Its ability to facilitate reactions while remaining unchanged makes it an attractive option for enhancing reaction rates and yields in synthetic pathways.
Material Science
The compound is also explored in the development of new materials due to its unique chemical properties. Its structural characteristics can lead to innovations in polymers or coatings that require specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial activity of this compound revealed significant effectiveness against multidrug-resistant pathogens. It was found to have lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid, suggesting potential as an alternative treatment option for resistant infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation assessing cytotoxicity against cancer cell lines, this compound demonstrated substantial reduction in cell viability at concentrations above 10 µM. This finding indicates its potential role in cancer therapeutics and warrants further exploration into its mechanisms and efficacy.
Summary
Mechanism of Action
The mechanism of action of N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the dioxane moiety may enhance solubility and bioavailability. The chlorine atom on the thiophene ring can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-((1,4-dioxan-2-yl)methyl)-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine
- N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine
- N-((1,4-dioxan-2-yl)methyl)ethanamine
Uniqueness
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, chlorine atom, and dioxane moiety allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in various research applications .
Biological Activity
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide, identified by its CAS number 1421478-14-9, is a sulfonamide compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₄ClN₃O₄S₂, with a molecular weight of 311.8 g/mol. Its structure includes a thiophene ring and a dioxane moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421478-14-9 |
| Molecular Formula | C₁₀H₁₄ClN₃O₄S₂ |
| Molecular Weight | 311.8 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
Research into the biological activity of sulfonamides has revealed various pharmacological effects, including antibacterial, antifungal, and anticancer properties. The specific compound has been evaluated primarily for its anticancer potential.
Anticancer Activity
A study focusing on sulfonamide derivatives demonstrated that compounds with similar structures exhibited significant anticancer activities against various human cancer cell lines. For instance, sulfonamides containing a 1,2,4-triazine moiety were tested against MCF-7 and MDA-MB-231 breast cancer cells, showing IC₅₀ values lower than that of chlorambucil, a standard chemotherapy drug . This suggests that this compound may also possess similar anticancer properties.
The mechanism through which sulfonamides exert their biological effects often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, many sulfonamides inhibit carbonic anhydrase and other enzymes involved in metabolic processes essential for tumor growth .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells. For example, compounds with IC₅₀ values ranging from 42 to 91 µM were found to significantly reduce cell viability in breast cancer cell lines . This highlights the potential effectiveness of similar compounds like this compound.
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications in the molecular structure could enhance the biological activity of sulfonamides. The presence of electron-withdrawing groups like chlorine was associated with increased potency against cancer cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between sulfonamides and target proteins such as estrogen receptors. These studies suggest that the binding affinity is influenced by the flexibility and hydration of the binding site .
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield?
- Answer : Key steps include: (i) Sulfonamide coupling : Use trichloroethylene as a solvent for controlled reactivity, as shown in analogous thiophene sulfonamide syntheses . (ii) Functional group protection : Protect the 1,4-dioxane hydroxyl group during sulfonamide formation to prevent side reactions. (iii) Catalyst selection : Employ palladium-based catalysts for Suzuki-Miyaura cross-coupling if aryl intermediates are involved, with yields >75% under inert conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiophene sulfonamide derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using: (i) Comparative IC₅₀ studies under identical buffer systems (e.g., PBS vs. Tris-HCl). (ii) Molecular dynamics simulations to assess target binding under varying conditions. For example, sulfonamide interactions with carbonic anhydrase isoforms show pH-dependent affinity shifts . (iii) Meta-analysis of literature data to identify outliers linked to impurity profiles (e.g., unreacted starting materials in BioAssays) .
Q. How can enantiomeric purity of the 1,4-dioxane moiety impact pharmacological activity?
- Answer : The dioxane ring’s stereochemistry influences binding to chiral targets (e.g., GPCRs). Methods include: (i) Chiral HPLC with polysaccharide-based columns to separate enantiomers. (ii) Circular dichroism (CD) to correlate absolute configuration with activity. For example, (R)-enantiomers of similar dioxane derivatives show 10-fold higher affinity for serotonin receptors than (S)-forms .
Q. What computational approaches predict off-target interactions for this compound?
- Answer : Combine: (i) Molecular docking (AutoDock Vina) to screen against Pharmaprojects or ChEMBL databases. (ii) Machine learning models (e.g., DeepChem) trained on sulfonamide toxicity data to flag risks like hERG channel inhibition. (iii) ADMET prediction (SwissADME) to assess permeability and metabolic stability, critical for lead optimization .
Methodological Challenges
Q. How to design a stability study for this compound under physiological conditions?
- Answer : (i) Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Thiophene sulfonamides are prone to hydrolysis at high pH (>9) . (ii) Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect dioxane ring oxidation or sulfonamide cleavage . (iii) Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting shelf life .
Q. What experimental controls are essential when analyzing this compound’s SAR in kinase inhibition assays?
- Answer : (i) Negative controls : Use staurosporine (broad kinase inhibitor) to validate assay sensitivity. (ii) Isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions from the dioxane and thiophene groups. (iii) Mutagenesis studies on kinase ATP-binding pockets to confirm sulfonamide interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
